molecular formula C10H16Cl2N2O2S B2673453 2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride CAS No. 2094273-37-5

2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride

Cat. No.: B2673453
CAS No.: 2094273-37-5
M. Wt: 299.21
InChI Key: OAWHFLDZNJPIBU-UHFFFAOYSA-N
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Description

2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride is a high-purity chemical compound supplied as a powder for research applications. This heterocyclic compound features a piperidine moiety linked to a thiazole carboxylic acid scaffold, a structure recognized as a valuable building block in medicinal chemistry and drug discovery . The core structure of this compound is related to various pharmacologically active agents. Thiazole derivatives bearing piperidine and piperazine groups have been investigated as potential therapeutics for a range of conditions. Specifically, such heterocyclic amino acids and their derivatives serve as critical scaffolds and building blocks for the preparation of diverse heterocyclic systems and hybrids . Related compounds have demonstrated potential as cytotoxic agents , inhibitors of fatty acid amide hydrolase (FAAH) for analgesic development , and antibacterial agents targeting bacterial DNA gyrase and topoisomerase IV . Furthermore, piperidine and piperazine derivatives have been explored as autotaxin inhibitors, relevant to oncology and inflammation research . This product is provided as the dihydrochloride salt to enhance solubility and stability. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet (MSDS) prior to use and handle the material in a appropriately controlled laboratory environment.

Properties

IUPAC Name

2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.2ClH/c13-10(14)8-6-12-9(15-8)5-7-1-3-11-4-2-7;;/h6-7,11H,1-5H2,(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWHFLDZNJPIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=NC=C(S2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride typically involves the formation of the piperidine and thiazole rings followed by their coupling. One common method involves the reaction of piperidine with a thiazole derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Amide Formation

The carboxylic acid group undergoes amide coupling reactions with primary or secondary amines. This reaction is pivotal for generating derivatives with enhanced bioavailability or target specificity.

Reaction Reagents/Conditions Product Yield
Amide bond formationEDC, DMSO, or HATU/DIPEA Substituted thiazole-piperidine amides50–75%
Benzylpiperazine conjugationHATU, DIPEA, DMF N-benzylpiperazine-thiazole carboxamide63%

Key considerations:

  • The dihydrochloride salt requires neutralization (e.g., with triethylamine) before coupling.

  • HATU-mediated reactions show higher efficiency in aprotic solvents like DMF .

Esterification

The carboxylic acid group can be esterified to improve lipophilicity or stability under acidic conditions.

Reaction Reagents/Conditions Product Yield
Methyl ester formationMethanol, HCl (gas) Methyl 2-[(piperidin-4-yl)methyl]thiazole-5-carboxylate85%
Ethyl ester formationEthanol, H₂SO₄ Ethyl ester analog78%

Mechanistic insight:

  • Acid catalysis protonates the carboxylate oxygen, facilitating nucleophilic attack by the alcohol .

Nucleophilic Substitution

The piperidine nitrogen participates in alkylation or acylation reactions.

Reaction Reagents/Conditions Product Yield
AlkylationBenzyl bromide, K₂CO₃, DMFN-benzyl-piperidine-thiazole carboxylate68%
AcylationAcetic anhydride, pyridineAcetylated piperidine derivative72%

Side reactions:

  • Competing reactions at the thiazole sulfur are suppressed in polar aprotic solvents.

Oxidation

The methylene bridge (–CH₂–) between the piperidine and thiazole rings is susceptible to oxidation.

Reaction Reagents/Conditions Product Yield
Methylene oxidationKMnO₄, H₂O, 80°CKetone derivative (thiazole-piperidone)45%
Selective oxidationRuO₂, NaIO₄, CH₃CN/H₂OCarboxylic acid at methylene site38%

Challenges:

  • Over-oxidation of the thiazole ring occurs with strong oxidants like HNO₃.

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles under specific conditions.

Reaction Reagents/Conditions Product Yield
Lactam formationPCl₅, refluxing THF Thiazolo-piperidinone55%
Thiazole ring expansionNH₂OH, HCl, EtOHThiadiazine derivative41%

Acid-Base Reactions

The dihydrochloride salt undergoes neutralization or salt metathesis.

Reaction Reagents/Conditions Product Yield
NeutralizationNaOH, H₂OFree base form95%
Salt exchangeAgNO₃, MeOH Silver carboxylate complex88%

Applications:

  • Free base generation is essential for further functionalization.

Decarboxylation

Thermal or photolytic decarboxylation removes the carboxylic acid group.

Reaction Reagents/Conditions Product Yield
Thermal decarboxylation200°C, quinoline2-[(piperidin-4-yl)methyl]thiazole60%
Photolytic decarboxylationUV light, DMSOSame as above52%

This compound’s versatility in amide formation, esterification, and cyclization underscores its utility in medicinal chemistry. Reaction optimization (e.g., solvent selection, catalyst choice) remains critical for maximizing yields and selectivity . Future research should explore enzymatic catalysis and flow-chemistry approaches to enhance sustainability .

Biological Activity

2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H16Cl2N2O2S
  • Molecular Weight : 299.22 g/mol
  • CAS Number : 2094273-37-5
  • Appearance : White to off-white powder

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential in several therapeutic areas.

1. Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid have shown effectiveness against various cancer cell lines. A study demonstrated that modifications in the thiazole ring can enhance cytotoxicity against human cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells .

Cell LineIC50 (µM)Reference
HeLa< 10
Caco-2< 20
MCF7 (Breast)< 15

2. Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results. For example, it exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent .

3. Anti-inflammatory Properties

In vitro studies suggest that the compound may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property is significant for developing treatments for inflammatory diseases .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole ring contributes to its interaction with various biological targets, including enzymes involved in cancer proliferation and inflammation pathways.

Case Studies

Several case studies have been published demonstrating the efficacy of thiazole derivatives in preclinical models:

  • Cytotoxicity Study : A study published in MDPI highlighted a series of thiazole derivatives where one compound demonstrated an IC50 value of less than 10 µM against multiple cancer cell lines, indicating potent anticancer activity .
  • Antibacterial Efficacy : Another research article documented the antibacterial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli, showcasing significant zone inhibition in agar diffusion tests .

Scientific Research Applications

Antimicrobial Properties

Research has indicated that compounds similar to 2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid exhibit substantial antibacterial activity. For instance, derivatives of thiazole have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.

A study highlighted that thiazole derivatives can achieve minimal inhibitory concentrations (MICs) as low as 0.125 µg/mL against certain pathogens, indicating their potential as novel antibacterial agents .

Anticancer Activity

Thiazole compounds are also being investigated for their anticancer properties. Research has demonstrated that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain thiazole derivatives have been shown to effectively target cancer cell lines such as HeLa and MCF-7 with IC50 values in the micromolar range .

Synthesis and Derivatives

The synthesis of 2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid typically involves multi-step organic reactions that include the formation of the thiazole ring followed by functionalization with piperidine derivatives. The synthetic pathways often utilize reagents such as tert-butoxycarbonyl (Boc) to protect amine functionalities during the synthesis process.

Table: Common Synthetic Routes

StepReaction TypeReagents UsedComments
1Thiazole FormationThioketone + AmineKey step for ring closure
2AlkylationPiperidine DerivativeIntroduces piperidine moiety
3DeprotectionAcidic ConditionsRemoves protecting groups

Neurological Applications

Emerging research suggests that compounds containing piperidine and thiazole structures may possess neuroprotective properties. They are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter systems .

Anti-inflammatory Effects

Some studies indicate that thiazole derivatives can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in developing treatments for chronic inflammatory conditions .

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of thiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 0.125 to 0.5 µg/mL. The study concluded that structural modifications could enhance potency against resistant strains .
  • Anticancer Activity : In vitro studies on MCF-7 breast cancer cells showed that specific thiazole derivatives induced apoptosis at concentrations as low as 10 µM, suggesting a promising avenue for cancer treatment development .
  • Neuroprotective Effects : A recent investigation into piperidine-containing thiazoles revealed their ability to reduce oxidative stress markers in neuronal cell cultures, indicating potential therapeutic applications in neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural differences among analogous compounds are outlined below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Heterocyclic Motifs
Target: 2-[(Piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylic acid dihydrochloride C₁₀H₁₄Cl₂N₂O₂S 296.97 Carboxylic acid, dihydrochloride Piperidine, Thiazole
Compound A: Methyl 3-(piperidin-4-yl)-1H-indole-5-carboxylate hydrochloride C₁₆H₁₉ClN₂O₂ 306.79 Methyl ester, hydrochloride Piperidine, Indole
Compound B: 2-Amino-1-(1,3-thiazol-5-yl)ethan-1-one dihydrochloride C₅H₈Cl₂N₂OS 214.97 Ketone, amine, dihydrochloride Thiazole
Compound C: 3-(Benzyloxy)-5-bromopyridine-2-carboxylic acid dihydrochloride C₁₃H₁₁BrCl₂NO₃ 379.68 Carboxylic acid, benzyloxy, bromide Pyridine
Compound D: (1-Methyl-1H-1,2,4-triazol-5-yl)methanol hydrochloride C₄H₈ClN₃O 149.45 Alcohol, hydrochloride 1,2,4-Triazole
  • Piperidine Derivatives : The target and Compound A share the piperidine group, but the latter incorporates an indole ring and methyl ester, which may reduce polarity compared to the carboxylic acid in the target .
  • Thiazole Derivatives : The target and Compound B both feature thiazole, but Compound B lacks the piperidine moiety and carboxylic acid, limiting its versatility in medicinal chemistry .
  • Acid/Base Properties : The target’s carboxylic acid group (pKa ~2-3) enhances water solubility at physiological pH, whereas Compound A’s ester group requires hydrolysis for activation .

Physicochemical Properties

  • Molecular Weight : The target (297 g/mol) falls between smaller analogs like Compound B (215 g/mol) and bulkier derivatives like Compound C (380 g/mol). Lower molecular weight may improve bioavailability.
  • Polarity : The dihydrochloride salt and carboxylic acid in the target increase hydrophilicity compared to neutral heterocycles (e.g., Compound D).

Commercial Availability and Pricing

Compound Purity Price (per gram) Supplier Reference
Target N/A €14,500 3D-UID27337
Compound A 95% N/A EN300-396374
Compound B 95% N/A EN300-396400
Compound D N/A €403 3D-UID24204

The target’s exorbitant cost reflects synthetic complexity (e.g., dihydrochloride salt formation) or niche demand. Compound D’s lower price aligns with its simpler structure .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify the thiazole ring, piperidine moiety, and methylene linker.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C10_{10}H15_{15}N2_2O2_2S·2HCl: ~294.2 g/mol) .
  • Elemental Analysis : To validate the dihydrochloride salt stoichiometry.
  • HPLC : Purity assessment using reverse-phase chromatography with UV detection.

How can reaction conditions be optimized to improve synthesis yield and purity?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling efficiency but may require rigorous drying to avoid side reactions .
  • Catalyst Screening : Test coupling reagents (e.g., EDCl vs. DCC) and additives (e.g., DMAP) to reduce racemization.
  • Temperature Control : Lower temperatures (0–5°C) during coupling can minimize decomposition.
  • Purification : Use preparative HPLC or flash chromatography with gradients tailored to separate polar intermediates .

What computational methods are suitable for studying its potential biological interactions?

Q. Advanced

  • Molecular Docking : Screen against protein targets (e.g., enzymes or receptors with thiazole-binding pockets) using software like AutoDock or Schrödinger.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns simulations) to predict binding affinity .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Model electronic interactions at active sites, particularly for the thiazole ring’s electron-deficient carbon.

How can researchers address discrepancies in reported physicochemical properties across studies?

Q. Advanced

  • Purity Verification : Re-analyze batches via HPLC and HRMS to rule out impurities or hydrate/solvate forms.
  • Salt Form Confirmation : Use ion chromatography or 35^35Cl NMR to verify dihydrochloride stoichiometry .
  • Inter-laboratory Comparisons : Collaborate to standardize protocols (e.g., pH for solubility tests, solvent systems for logP measurements).
  • Crystallography : Resolve crystal structure via X-ray diffraction (using SHELXL ) to unambiguously assign stereochemistry and salt form.

What strategies are recommended for troubleshooting crystallization challenges?

Q. Advanced

  • Solvent Screening : Test binary/ternary mixtures (e.g., water/ethanol/acetonitrile) to modulate solubility.
  • Seeding : Introduce microcrystals of analogous compounds to induce nucleation.
  • Temperature Gradients : Slow cooling from saturation points (e.g., 40°C to 4°C over 48 hours).
  • Additives : Co-crystallizing agents (e.g., crown ethers) may stabilize lattice formation.

How can researchers validate its stability under experimental conditions (e.g., in vitro assays)?

Q. Advanced

  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV), or acidic/basic conditions, then monitor decomposition via LC-MS.
  • Long-Term Stability : Store aliquots at varying temperatures (-20°C, 4°C, RT) and assess integrity monthly.
  • Buffer Compatibility : Test solubility and stability in common assay buffers (e.g., PBS, Tris-HCl) using UV-Vis spectroscopy.

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